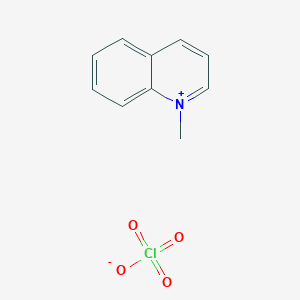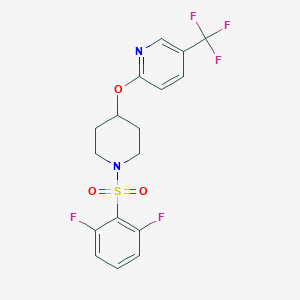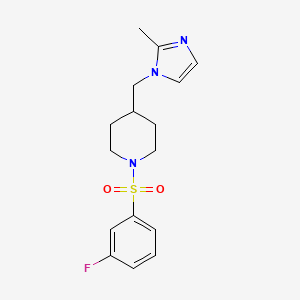
1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a fluorophenylsulfonyl group and a methylimidazolylmethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the fluorophenylsulfonyl group: This can be achieved by sulfonylation of the piperidine ring using a fluorophenylsulfonyl chloride in the presence of a base.
Attachment of the methylimidazolylmethyl group: This step might involve alkylation of the piperidine nitrogen with a 2-methyl-1H-imidazole derivative under basic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or batch processing, depending on the specific requirements.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the fluorophenyl or imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for 1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is active.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine
- 1-((3-bromophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine
- 1-((3-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine
Uniqueness
1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence the compound’s chemical properties and biological activity. Fluorine atoms can enhance metabolic stability, alter lipophilicity, and affect the binding affinity to biological targets.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-13-18-7-10-19(13)12-14-5-8-20(9-6-14)23(21,22)16-4-2-3-15(17)11-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZKAJOWUWYPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
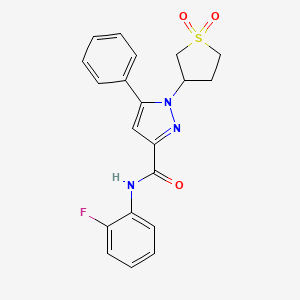
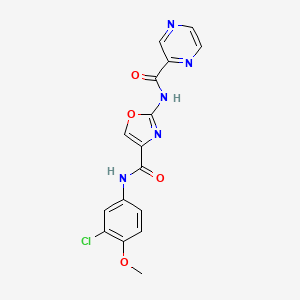
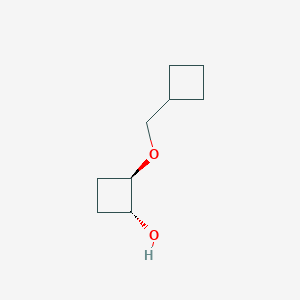
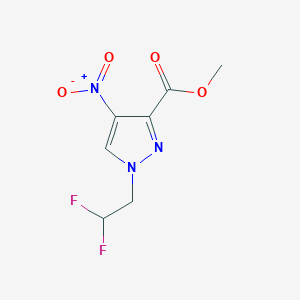
![4-[[(Z)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzonitrile](/img/structure/B2525698.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2525700.png)
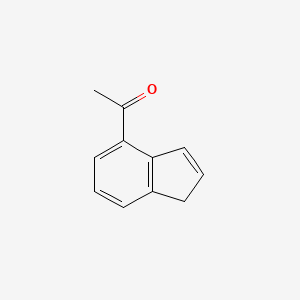
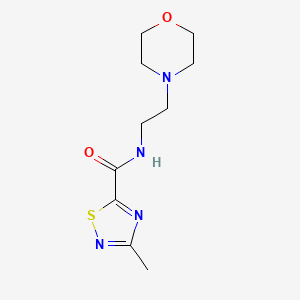
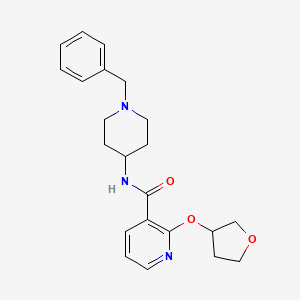
![2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2525704.png)
![3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2525708.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2525710.png)
